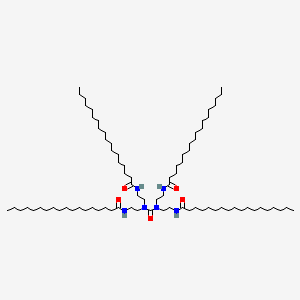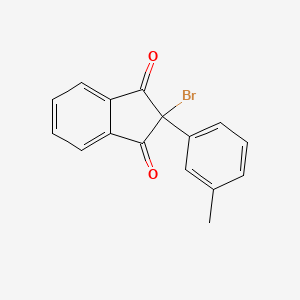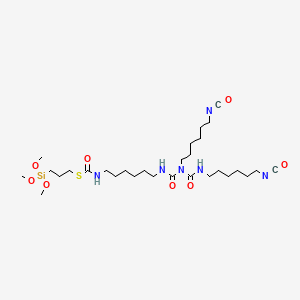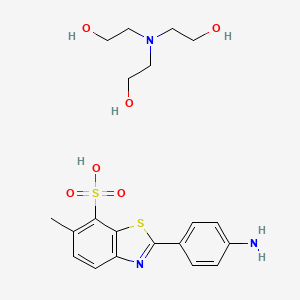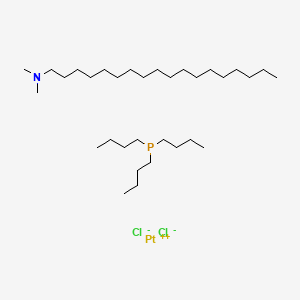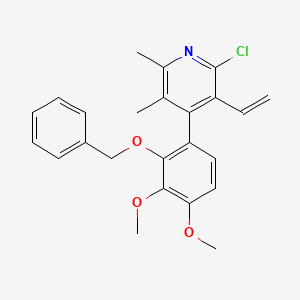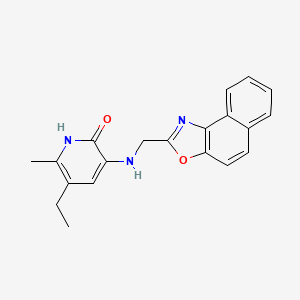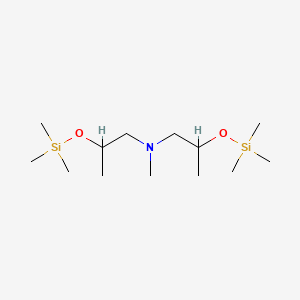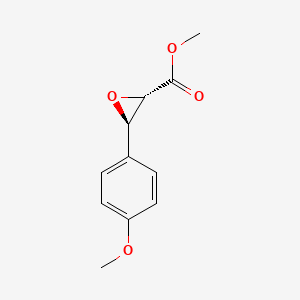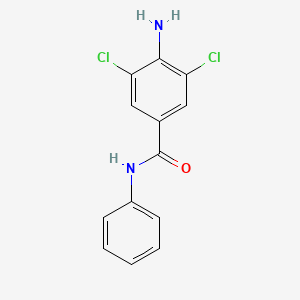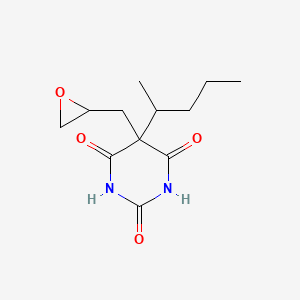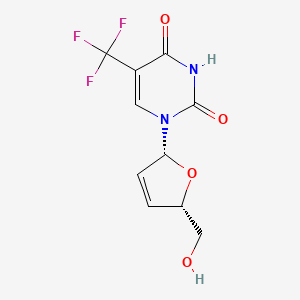
Thymidine, 2',3'-didehydro-3'-deoxy-alpha,alpha,alpha-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a naturally occurring nucleoside, but with modifications that enhance its biological activity. It is known for its potential antiviral properties, particularly against HIV.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- involves multiple steps. The starting material is typically thymidine, which undergoes dehydrogenation and fluorination. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Quality control measures are implemented to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can revert the compound to its original state or introduce new functionalities.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and fluorinating agents like diethylaminosulfur trifluoride. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying DNA replication and repair mechanisms.
Medicine: Its antiviral properties make it a candidate for the development of new therapeutic agents against viral infections, particularly HIV.
Industry: It is used in the production of diagnostic reagents and as a standard in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By incorporating into the viral DNA, it terminates the elongation process, preventing the virus from replicating. The molecular targets include the active site of reverse transcriptase and the viral DNA.
Comparación Con Compuestos Similares
Similar Compounds
Thymidine, 2’,3’-didehydro-3’-deoxy-: This compound lacks the trifluoro modification but shares similar antiviral properties.
Zidovudine (AZT): Another nucleoside analog used in the treatment of HIV, but with different structural modifications.
Stavudine (d4T): A similar compound with potent antiviral activity but different pharmacokinetic properties.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- is unique due to its trifluoro modification, which enhances its stability and biological activity. This modification allows for better incorporation into viral DNA and more effective inhibition of reverse transcriptase compared to other nucleoside analogs.
Propiedades
Número CAS |
21618-68-8 |
|---|---|
Fórmula molecular |
C10H9F3N2O4 |
Peso molecular |
278.18 g/mol |
Nombre IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H9F3N2O4/c11-10(12,13)6-3-15(9(18)14-8(6)17)7-2-1-5(4-16)19-7/h1-3,5,7,16H,4H2,(H,14,17,18)/t5-,7+/m0/s1 |
Clave InChI |
KIFYNCJYLTYWRU-CAHLUQPWSA-N |
SMILES isomérico |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C(F)(F)F |
SMILES canónico |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
